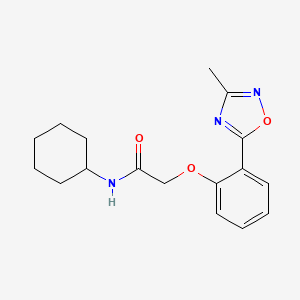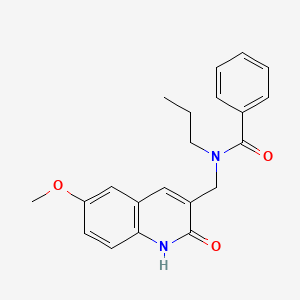
3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FPOP and is synthesized through a series of chemical reactions.
作用机制
FPOP's mechanism of action is not fully understood, but studies have shown that it inhibits the activity of the proteasome, which is responsible for the degradation of proteins. This leads to an accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells. FPOP has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the inflammatory response.
Biochemical and Physiological Effects:
FPOP has been shown to have a number of biochemical and physiological effects. Studies have shown that FPOP can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in animal models of arthritis. FPOP has also been shown to inhibit the activity of the proteasome and NF-κB.
实验室实验的优点和局限性
One advantage of using FPOP in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. FPOP has been shown to be effective in inducing apoptosis in cancer cells and reducing inflammation in animal models of arthritis. Another advantage is that FPOP is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using FPOP in lab experiments is its potential toxicity. Studies have shown that FPOP can induce cytotoxicity in normal cells, which may limit its therapeutic potential. Another limitation is that FPOP's mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on FPOP. One area of research is to optimize its therapeutic potential for cancer and inflammatory diseases. This may involve identifying the optimal dosage and administration route, as well as developing more selective inhibitors of the proteasome.
Another area of research is to investigate FPOP's potential as a neuroprotective agent. Studies have shown that FPOP can protect neurons from oxidative stress, which may have implications for the treatment of neurodegenerative diseases.
Finally, research on FPOP's potential as an agricultural pesticide is another area of future research. Studies have shown that FPOP can inhibit the growth of plant pathogens, which may have implications for the development of new pesticides.
合成方法
FPOP is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The first step involves the reaction of 2-furoic acid with thionyl chloride to form 2-chloro-2-furoic acid. This is followed by a reaction with hydrazine hydrate to form 2-hydrazinyl-2-furoic acid. The next step involves the reaction of 2-hydrazinyl-2-furoic acid with ethyl acetoacetate to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furoic acid ethyl ester. The final step involves the reaction of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furoic acid ethyl ester with 4-methoxyphenylhydrazine to form FPOP.
科学研究应用
FPOP has been studied extensively for its potential therapeutic applications. One of the main areas of research is its anticancer properties. Studies have shown that FPOP can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins. FPOP has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Another area of research is FPOP's potential as an anti-inflammatory agent. Studies have shown that FPOP can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. FPOP has also been shown to reduce inflammation in animal models of arthritis.
属性
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-21-12-6-4-11(5-7-12)17-14(20)8-9-15-18-16(19-23-15)13-3-2-10-22-13/h2-7,10H,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJQALJUYLGGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)